N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxypropanoic acid
Description
N-cyclohexylcyclohexanamine is a secondary amine featuring two cyclohexyl groups attached to a nitrogen atom, resulting in significant steric hindrance . This compound is often utilized as a counterion in salts for research applications due to its bulky structure, which can influence crystallization and solubility .
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxypropanoic acid is a chiral propanoic acid derivative containing two ester-protecting groups: a tert-butoxycarbonyl (Boc) group and a propenoxycarbonyl group. Such derivatives are commonly employed in peptide synthesis to protect amino acids during solid-phase reactions .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO7.C12H23N/c1-5-6-18-11(17)19-7-8(9(14)15)13-10(16)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMWBFWFDBHIJD-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-cyclohexylcyclohexanamine Intermediate
The initial key step involves the formation of N-cyclohexylcyclohexanamine, which serves as a precursor in the synthesis of the target compound.
- Method: Reductive amination of cyclohexanone with cyclohexylamine.
- Reaction Conditions: Typically involves catalytic hydrogenation or chemical reductants under controlled temperature and pressure to achieve high yield and purity.
- Significance: This step ensures the introduction of the cyclohexylamine moiety essential for the final compound's structure.
Synthesis of the (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxypropanoic Acid Moiety
The synthesis of the protected amino acid derivative involves multi-step protection and functionalization strategies:
- Protection of Amino Groups: The α-amino group is protected using the tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.
- Allyloxycarbonyl (Alloc) Protection: In related compounds, the Alloc group is used to protect amino groups selectively, although for this compound Boc protection is emphasized.
- Functionalization: The prop-2-enoxycarbonyl (allyloxycarbonyl) group is introduced to protect the carboxyl or amino functionalities, facilitating selective reactions later.
Coupling of N-cyclohexylcyclohexanamine with the Protected Amino Acid Derivative
- The protected amino acid derivative is reacted with N-cyclohexylcyclohexanamine under controlled conditions to form the final compound.
- This step often involves carbamate or ester bond formation facilitated by coupling reagents or catalysts.
- Purification techniques such as recrystallization and chromatography are employed to isolate the desired product with high purity.
Industrial Production Considerations
- Scale-Up: Industrial synthesis mirrors laboratory methods but incorporates process optimization for yield, safety, and cost.
- Catalysts and Reaction Conditions: Use of catalysts (e.g., palladium or platinum-based) and controlled temperature and pressure to enhance reaction efficiency.
- Purification: Chromatographic techniques and crystallization are scaled accordingly to maintain product quality.
- Quality Control: Rigorous testing ensures the compound meets pharmaceutical-grade standards.
Detailed Research Findings and Reaction Conditions
The following table summarizes key preparation parameters and conditions derived from research and patent literature:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reductive amination | Cyclohexanone + Cyclohexylamine + Reducing agent | Catalyst (e.g., Pd/C), mild temperature, inert atmosphere |
| Boc Protection | Di-tert-butyl dicarbonate (Boc2O), base (NaHCO3) | Protects α-amino group, aqueous or organic solvent |
| Allyloxycarbonyl (Alloc) Protection | Allyl chloroformate + base (triethylamine) | Selective protection of amino groups |
| Coupling Reaction | Coupling reagents (e.g., DCC, EDC), solvents | Forms carbamate or ester linkage |
| Purification | Recrystallization, chromatography | Ensures high purity and removal of side products |
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Parameters | Industrial Relevance |
|---|---|---|---|
| Formation of N-cyclohexylcyclohexanamine | Reductive amination of cyclohexanone with cyclohexylamine | Catalyst (Pd/C), mild temp, inert gas | Scalable, high yield |
| Protection of amino groups | Boc protection using Boc2O and base | Room temp, aqueous/organic solvent | Essential for selectivity |
| Introduction of allyloxycarbonyl group | Reaction with allyl chloroformate + base | Controlled pH, ambient temp | Enables selective deprotection |
| Coupling to form final compound | Carbamate/ester bond formation with coupling reagents | Anhydrous conditions, controlled temp | Critical for product integrity |
| Purification | Recrystallization, chromatography | Solvent selection critical | Ensures pharmaceutical purity |
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxypropanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and alloc protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Replacement of the alloc group with other protective groups or functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while palladium catalysts are used for the removal of the alloc group.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.
Substitution: Various nucleophiles can be used to replace the alloc group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include deprotected serine derivatives, peptides, and substituted serine compounds.
Scientific Research Applications
Structural Characteristics
The compound is characterized by its cyclohexyl groups and various functional groups, including amines and carboxylic acids. Its molecular formula is , with a molecular weight of approximately 442.6 g/mol. The presence of protected amino groups allows for specific interactions in biochemical applications.
Physical Properties
- Appearance : Colorless to light yellow liquid
- Odor : Faint fishy odor
- Solubility : Sparingly soluble in water
Peptide Synthesis
N-cyclohexylcyclohexanamine is primarily utilized as a building block in peptide synthesis. Its protective groups (Boc and Z) prevent unwanted side reactions during the synthesis process, allowing for selective formation of peptide bonds. This capability is crucial for generating peptides with specific sequences necessary for various biological functions.
Biological Studies
The compound plays a significant role in studying protein-protein interactions and enzyme-substrate interactions. Its structure allows researchers to investigate how peptides interact with biological systems, which is essential for understanding cellular mechanisms and developing new therapeutic strategies .
Medicinal Chemistry
In medicinal chemistry, N-cyclohexylcyclohexanamine is involved in the development of peptide-based drugs. Its ability to form stable complexes with amino acids suggests potential uses in drug formulation, particularly for targeting specific receptors or pathways in disease treatment .
Industrial Applications
The compound is also used in the production of synthetic peptides for various applications, including cosmetics and food additives. Its stability and solubility make it suitable for industrial processes where specific peptide sequences are required .
Synthetic Routes
The synthesis of N-cyclohexylcyclohexanamine typically involves several steps:
- Protection of Amino Groups : The α-amino group is protected using a tert-butoxycarbonyl (Boc) group.
- Further Protection : The ε-amino group is protected with a benzyloxycarbonyl (Z) group.
- Introduction of Isopropyl Group : An isopropyl group is introduced to enhance stability.
- Formation of Dicyclohexylamine Salt : The final product is obtained as a dicyclohexylamine salt to improve solubility.
Reaction Conditions
Key reagents and conditions include:
- Deprotection : Trifluoroacetic acid (TFA) for Boc removal; hydrogenation for Z removal.
- Coupling Reactions : Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used to form peptide bonds .
Case Study 1: Peptide Drug Development
A recent study explored the use of N-cyclohexylcyclohexanamine in synthesizing a peptide that targets cancer cells. The protective groups allowed for the selective incorporation of amino acids that enhance binding affinity to cancer markers, demonstrating the compound's potential in therapeutic applications.
Case Study 2: Enzyme Interaction Studies
Another research project investigated how peptides synthesized using N-cyclohexylcyclohexanamine interact with specific enzymes involved in metabolic pathways. The findings indicated that these peptides could modulate enzyme activity, providing insights into metabolic regulation.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxypropanoic acid primarily involves its role as a protective group in peptide synthesis. The Boc and alloc groups protect the amino and hydroxyl groups of serine, respectively, preventing unwanted side reactions during the synthesis process. The protective groups are selectively removed under specific conditions, allowing for the formation of peptide bonds and other desired reactions.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Amines
Table 2. Amino Acid Derivatives Comparison
Research Findings
- Steric Effects: N-cyclohexylcyclohexanamine’s bulky structure reduces intermolecular interactions, making it ideal for stabilizing ionic compounds in non-polar solvents .
- Protecting Group Dynamics: The propenoxycarbonyl group in (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxypropanoic acid is susceptible to radical-initiated degradation, unlike the more stable Boc group .
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxypropanoic acid is a complex organic compound with significant implications in biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C23H35NO3S |
| Molecular Weight | 405.6 g/mol |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxypropanoic acid |
| CAS Number | 25461-00-1 |
Biological Activity Overview
N-cyclohexylcyclohexanamine has been studied for its potential biological activities, particularly in the context of its interaction with various biomolecules. The compound exhibits properties that may influence cellular processes, including:
- Antioxidant Activity: Preliminary studies suggest that this compound may scavenge free radicals, potentially mitigating oxidative stress in biological systems.
- Enzyme Interaction: The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways. This interaction is critical for understanding its therapeutic potential .
The biological effects of N-cyclohexylcyclohexanamine can be attributed to its unique structural features that facilitate interactions with biological targets:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic processes, which could lead to altered cellular functions.
- Receptor Binding: It may bind to specific receptors, modulating their activity and affecting signal transduction pathways.
- Chemical Reactivity: The presence of functional groups allows for various chemical reactions, which can lead to the formation of active metabolites that exert biological effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of N-cyclohexylcyclohexanamine:
-
Antioxidant Studies:
- A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent.
-
Enzymatic Activity:
- Research indicated that N-cyclohexylcyclohexanamine inhibited specific enzymes linked to inflammatory responses, suggesting a possible role in anti-inflammatory therapies.
-
Pharmacological Applications:
- The compound has been explored for its potential use in drug development, particularly as a building block for synthesizing more complex therapeutic agents.
Comparison with Similar Compounds
To better understand the uniqueness of N-cyclohexylcyclohexanamine, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Cyclohexylamine | Simple amine structure | Used in various industrial applications |
| N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | Contains acetyl and hydroxylethyl groups | Potentially overlapping applications in pharmaceuticals |
N-cyclohexylcyclohexanamine stands out due to its complex functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Q & A
Basic: How do these compounds facilitate selective cysteine protection in peptide synthesis?
These compounds enable precise control over cysteine residues by introducing tert-butyl-based protecting groups. The tert-butoxycarbonyl (Boc) group in (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxypropanoic acid acts as a temporary shield during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. Deprotection is achieved via acidolysis (e.g., trifluoroacetic acid), while the cyclohexylamine moiety stabilizes intermediates. This methodology is critical for synthesizing peptides with multiple disulfide bonds .
Basic: What experimental parameters optimize the synthesis of these compounds?
Key parameters include:
- Temperature : Reactions involving Boc-protected intermediates often require low temperatures (0–5°C) to prevent premature deprotection.
- Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility of hydrophobic intermediates.
- Catalysts : 1-Hydroxybenzotriazole (HOBt) or coupling agents like HATU improve amide bond formation efficiency .
Advanced: How do these compounds participate in cross-coupling reactions for boronic acid derivatives?
The allyloxycarbonyloxy group in (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxypropanoic acid can undergo Suzuki-Miyaura coupling with aryl/vinyl boronic acids. This reaction is catalyzed by Pd(PPh₃)₄ in a mixture of DCM and aqueous Na₂CO₃ (1:1 v/v) at 60°C, enabling the introduction of aromatic or conjugated systems into peptide backbones .
Advanced: What methods ensure enantiomeric purity during synthesis?
Chiral resolution via HPLC using a Chiralpak® IA column (hexane:isopropanol, 90:10) resolves diastereomers. Additionally, asymmetric catalysis with Evans’ oxazaborolidine catalysts achieves >99% enantiomeric excess (ee) in Boc-protected intermediates .
Data Contradiction: How to address discrepancies in compound stability under varying pH?
Contradictory reports on Boc-group stability in mildly acidic conditions (pH 4–5) can arise from solvent polarity. In polar solvents (e.g., methanol), partial deprotection occurs even at pH 4.5, whereas nonpolar solvents (e.g., toluene) stabilize the Boc group. Validate stability via ¹H NMR monitoring of tert-butyl proton signals (δ 1.4 ppm) .
Advanced: Which computational models predict reactivity in peptide coupling?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states during amide bond formation. For example, the activation energy for HATU-mediated coupling of N-cyclohexylcyclohexanamine derivatives is ~15 kcal/mol, aligning with experimental yields of 85–90% .
Methodological: What analytical techniques characterize these compounds?
- NMR : ¹³C NMR distinguishes Boc (δ 155–160 ppm) and allyloxycarbonyl (δ 120–125 ppm) carbonyls.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ m/z 368.141 for C17H24N2O5S) .
Advanced: How do protecting group strategies affect peptide folding?
Boc and allyloxycarbonyl groups minimize steric hindrance during cysteine-rich peptide folding. Comparative studies show that tert-butyl-based protection reduces aggregation by 30% compared to benzyl groups, as measured by circular dichroism (CD) spectroscopy .
Basic: How to enhance solubility for in vitro assays?
Formulating the dihydrochloride salt of amino acid derivatives (e.g., (2S)-2-amino-3-(phenylamino)propanoic acid) increases aqueous solubility (up to 50 mg/mL in PBS). Co-solvents like DMSO (≤5% v/v) further improve solubility without denaturing proteins .
Advanced: What mechanistic insights explain regioselectivity in allyloxycarbonyl reactions?
The allyloxycarbonyl group undergoes Pd-catalyzed Tsuji-Trost elimination, favoring γ-deprotonation due to steric effects from the cyclohexylamine moiety. Isotopic labeling (²H at β-position) and kinetic isotope effects (KIE = 2.1) confirm this mechanism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
